5-Fluoropyridine-2-sulfonamide
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Overview
Description
5-Fluoropyridine-2-sulfonamide is a fluorinated pyridine derivative with the molecular formula C5H5FN2O2S. It is known for its unique chemical properties, which make it a valuable compound in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the diazotization of 2-aminopyridine followed by fluorination using sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the Balz-Schiemann reaction, where 2-amino-5-nitropyridine is transformed into 2-amino-5-fluoropyridine, which is then converted to the sulfonamide .
Industrial Production Methods: Industrial production of 5-Fluoropyridine-2-sulfonamide often employs large-scale diazotization and fluorination processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for various applications .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoropyridine-2-sulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Fluoropyridine-2-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoropyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to various biological targets. This can lead to the inhibition of enzymes or receptors, resulting in the desired biological effects .
Comparison with Similar Compounds
2-Fluoropyridine: Another fluorinated pyridine derivative with similar chemical properties but different reactivity due to the position of the fluorine atom.
5-Chloropyridine-2-sulfonamide: A chlorinated analogue with distinct chemical and biological properties.
5-Bromopyridine-2-sulfonamide: A brominated analogue used in similar applications but with different reactivity and biological activity.
Uniqueness: 5-Fluoropyridine-2-sulfonamide is unique due to the presence of both fluorine and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable building block in various applications .
Properties
IUPAC Name |
5-fluoropyridine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H,(H2,7,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIJDGICCRDFSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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